molecular formula C17H15BrN2O2S B2385197 (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide CAS No. 865544-28-1

(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide

Cat. No.: B2385197
CAS No.: 865544-28-1
M. Wt: 391.28
InChI Key: ADXQDLGEFLIWFJ-HTXNQAPBSA-N
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Description

(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This step involves the cyclization of a 2-aminothiophenol derivative with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.

    Ethylation: The ethyl group is introduced at the 3-position of the benzo[d]thiazole ring through an alkylation reaction using ethyl halides in the presence of a base.

    Formation of the imine linkage: The final step involves the condensation of the 6-bromo-3-ethylbenzo[d]thiazole derivative with 3-methoxybenzaldehyde under basic conditions to form the this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The bromine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted benzo[d]thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or proteases, which are crucial for cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide
  • (E)-N-(6-fluoro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide
  • (E)-N-(6-iodo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide

Uniqueness

(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide is unique due to the presence of the bromine atom, which imparts specific electronic and steric properties to the molecule. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2S/c1-3-20-14-8-7-12(18)10-15(14)23-17(20)19-16(21)11-5-4-6-13(9-11)22-2/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXQDLGEFLIWFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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